Benzyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2-deoxy-a-D-galactopyranoside
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Description
Synthesis Analysis
The synthesis of related acetamido sugar derivatives involves multiple steps, including acetalation, glycosylation, deacetylation, and selective protection and deprotection of hydroxyl groups. For instance, benzyl 2-acetamido-2-deoxy-3-O-methyl-alpha-D-glucopyranoside was obtained through a series of steps starting from its 4,6-O-benzylidene derivative, followed by methylation, benzoylation, tosylations, and finally, glycosylation with 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl bromide to produce disaccharide derivatives (Matta, Vig, & Abbas, 1984).
Scientific Research Applications
Advanced Oxidation Processes in Environmental Science
Advanced Oxidation Processes (AOPs) are crucial for degrading recalcitrant compounds like acetaminophen in aqueous mediums, producing various by-products and understanding their biotoxicity. AOPs serve as an effective method for removing harmful compounds from the environment, indicating the importance of chemical research in environmental science (Qutob et al., 2022).
Antioxidant Properties of Chromones
Chromones and their derivatives, including natural and synthetically derived compounds, exhibit significant antioxidant properties by neutralizing active oxygen and cutting off free radical processes. This research area demonstrates the impact of chemical structures on biological activities, potentially relating to how modifications like acetylation or glycosylation might affect the biological activity of compounds like Benzyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2-deoxy-a-D-galactopyranoside (Yadav et al., 2014).
Synthetic Organic Chemistry and N-Ar Axis
Research on synthetic organic chemistry based on the N-Ar axis involves developing N-acylation reagents with improved chemoselectivity. This work underscores the role of synthetic chemistry in developing reagents and compounds for specific applications, offering a perspective on the synthesis and potential applications of complex molecules like Benzyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2-deoxy-a-D-galactopyranoside (Kondo & Murakami, 2001).
properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39NO15/c1-14(32)30-22-25(23(37)20(11-31)43-28(22)39-12-19-9-7-6-8-10-19)45-29-27(42-18(5)36)26(41-17(4)35)24(40-16(3)34)21(44-29)13-38-15(2)33/h6-10,20-29,31,37H,11-13H2,1-5H3,(H,30,32)/t20-,21-,22-,23+,24+,25-,26+,27-,28+,29+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDXXTUCTSBEQC-JTLQHPAOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39NO15 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2-deoxy-a-D-galactopyranoside |
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